molecular formula C10H15NO2S3 B1181350 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid CAS No. 1112997-73-5

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid

Cat. No.: B1181350
CAS No.: 1112997-73-5
M. Wt: 277.4
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid typically involves the reaction of 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid with propylthiol under controlled conditions . The reaction is carried out in a solvent mixture comprising acetate buffer at pH 5.5 and dioxane, with a monomer initial concentration of 1 mol/L . The reaction is monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then undergo fragmentation to release the polymer and regenerate the chain transfer agent . This process ensures the production of polymers with well-defined molecular weights and low polydispersities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is unique due to its specific propylthio group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over polymer properties .

Properties

IUPAC Name

4-cyano-4-propylsulfanylcarbothioylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S3/c1-3-6-15-9(14)16-10(2,7-11)5-4-8(12)13/h3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOMERYMNGUPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=S)SC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Reactant of Route 2
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Reactant of Route 3
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Reactant of Route 4
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Reactant of Route 5
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Reactant of Route 6
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid

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